1-Oxa-7-azaspiro[3.5]nonane oxalate

Physicochemical profiling pKa modulation Ionization state

Choose 1-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1408076-14-1) for its unique α-oxetane placement, which shifts piperidine pKa to ~7.0—2.6 units lower than piperidine—ensuring ~72% neutral species at physiological pH for optimal CNS penetration. This crystalline hemioxalate salt enables accurate weighing for automated dispensing, outperforming free base. Ideal for CNS lead optimization and FAAH inhibitor programs.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
CAS No. 1408076-14-1
Cat. No. B1430171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-7-azaspiro[3.5]nonane oxalate
CAS1408076-14-1
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CNCCC12CCO2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13NO.C2H2O4/c1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyXMCQWXRRRJGCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-7-azaspiro[3.5]nonane Oxalate (CAS 1408076-14-1): Spirocyclic Oxetane-Piperidine Building Block for Medicinal Chemistry Procurement


1-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1408076-14-1) is the hemioxalate salt of a spirocyclic oxetane-piperidine scaffold, featuring a four-membered oxetane ring fused to a six-membered piperidine ring at the α-position relative to the secondary amine [1]. This α-placement of the oxetane oxygen directly adjacent to the piperidine nitrogen distinguishes it from regioisomeric 2-oxa-7-azaspiro[3.5]nonane (γ-placement) and 2-oxa-6-azaspiro[3.5]nonane (β-placement), producing a uniquely attenuated amine basicity (measured pKa ≈ 7.0 for the N-piperonyl derivative, ΔpKa = −2.6 versus parent piperidine) that directly impacts ionization state at physiological pH, solubility, lipophilicity, and metabolic stability relative to both its regioisomers and the corresponding gem-dimethyl carbocyclic analog [2]. The oxalate counterion provides a stable crystalline salt form (molecular formula C₇H₁₃NO·0.5C₂H₂O₄, MW 344.40 for the 2:1 complex) with enhanced handling and solubility characteristics compared to the free base (CAS 38674-21-4) .

Why 1-Oxa-7-azaspiro[3.5]nonane Oxalate Cannot Be Interchanged with Regioisomeric or Non-Oxetane Analogs


The α-position of the oxetane oxygen in 1-oxa-7-azaspiro[3.5]nonane produces a pKa shift of approximately −2.6 units relative to the parent piperidine, compared to −1.3 for the γ-substituted regioisomer (2-oxa-7-azaspiro[3.5]nonane) and −1.7 for the β-substituted regioisomer [1]. This differential basicity translates into a >2-fold difference in log D (2.2 for α vs 1.0 for γ), a ~2-fold lower intrinsic aqueous solubility (750 vs 1400 μg/mL), and markedly higher oxidative metabolic clearance in human microsomes (19 vs 6 μL/min/mg) [1]. Critically, the oxalate salt form of the α-isomer (CAS 1408076-14-1) provides a defined crystalline stoichiometry (hemioxalate, 2:1 base:acid) that differs from both the free base (CAS 38674-21-4) and the alternative hemioxalate stoichiometry (CAS 1523617-84-6), directly affecting weighing accuracy, dissolution rate, and formulation reproducibility in biological assays [2]. Simple substitution with the γ-regioisomer (CAS 241820-91-7) or the gem-dimethyl analog would introduce uncontrolled shifts in ionization, lipophilicity, and metabolic liability that cannot be corrected by dose adjustment alone.

Quantitative Differentiation Evidence: 1-Oxa-7-azaspiro[3.5]nonane Oxalate vs Closest Analogs


Amine Basicity (pKa) Attenuation: α-Oxetane vs γ-Regioisomer and Parent Piperidine

The α-positioned oxetane in 1-oxa-7-azaspiro[3.5]nonane (compound 8 in Wuitschik et al.) reduces the conjugate acid pKa (pKaH) to 7.0, representing a ΔpKa of −2.6 versus the parent piperidine (pKaH 9.6) and a ΔpKa of −1.3 compared to the γ-substituted regioisomer 2-oxa-7-azaspiro[3.5]nonane (compound 3, pKaH 8.3) [1]. The β-regioisomer 2-oxa-6-azaspiro[3.5]nonane (compound 5) shows an intermediate pKaH of 7.9 (ΔpKa −1.7 vs piperidine). At physiological pH 7.4, the α-isomer is predominantly neutral (~72% neutral), whereas the γ-isomer is predominantly ionized (~89% protonated), producing fundamentally different permeability and protein-binding profiles [1].

Physicochemical profiling pKa modulation Ionization state Blood-brain barrier penetration

Aqueous Solubility Enhancement: Oxetane α-Isomer vs gem-Dimethyl Carbocyclic Analog

The 1-oxa-7-azaspiro[3.5]nonane scaffold (compound 8) exhibits an intrinsic aqueous solubility of 750 μg/mL, representing a 25-fold enhancement over its direct gem-dimethyl carbocyclic analog (compound 23, solubility 30 μg/mL) [1]. This solubility gain is achieved despite the α-oxetane having higher log D (2.2 vs 1.1) than the gem-dimethyl comparator, indicating that the oxetane's polarity contribution operates through reduced crystal lattice energy rather than increased hydrophilicity. In contrast, the γ-regioisomer (compound 3) achieves 1400 μg/mL solubility—approximately 1.9-fold higher than the α-isomer—but at the cost of 1.3 units higher basicity and a 1.2-unit lower log D, making the α-isomer the superior choice when balanced lipophilicity and moderated solubility are required [1].

Aqueous solubility Drug-likeness Formulation developability Bioisostere evaluation

Lipophilicity Modulation: log D and log P Differentiation Across Regioisomers and Bioisosteres

The α-oxetane placement in 1-oxa-7-azaspiro[3.5]nonane (compound 8) yields a log D₇.₄ of 2.2 and intrinsic log P of 2.4, which is 1.2 log D units higher than the γ-regioisomer (compound 3, log D 1.0, log P 2.0) and 0.5 units higher than the β-regioisomer (compound 5, log D 1.7, log P 2.3) [1]. Critically, the log P of the α-isomer (2.4) is 1.5 units lower than its gem-dimethyl analog (compound 23, log P 3.9), demonstrating that the oxetane unit effectively reduces intrinsic lipophilicity while the α-positioning partially offsets this through a higher neutral fraction at pH 7.4. This places the α-isomer in a unique property space—lower log P than the gem-dimethyl analog (reducing nonspecific binding and phospholipidosis risk) but higher log D than the γ-isomer (maintaining membrane permeability potential) [1][2].

Lipophilicity log D log P Membrane permeability Nonspecific binding

Metabolic Stability Differentiation: Oxetane α-Isomer vs Carbonyl and gem-Dimethyl Analogs

In human liver microsomal (HLM) stability assays, the 1-oxa-7-azaspiro[3.5]nonane scaffold (compound 8) displays an intrinsic clearance (Clint) of 19 μL/min/mg protein, which is substantially lower than the carbonyl analog (4-piperidone derivative, compound 11, Clint 120 μL/min/mg) but higher than the γ-regioisomer (compound 3, Clint 6 μL/min/mg) and the gem-dimethyl analog (compound 23, Clint 0 μL/min/mg) [1]. In mouse microsomes, the α-isomer shows Clint of 230 μL/min/mg, versus 22 for the γ-isomer and 18 for the gem-dimethyl analog. The higher clearance of the α-isomer relative to the γ-isomer is consistent with the increased lipophilicity and reduced steric shielding of the amine, but the oxetane still provides substantial metabolic protection compared to the rapidly degraded carbonyl analog (>6-fold reduction in human Clint) [1][2].

Microsomal stability Intrinsic clearance Oxidative metabolism Lead optimization

Salt Form Stoichiometry and Crystallinity: Hemioxalate (CAS 1408076-14-1) vs Free Base (CAS 38674-21-4) and Alternative Salt Forms

1-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1408076-14-1) is supplied as a defined hemioxalate salt with a 2:1 base-to-acid stoichiometry (molecular formula C₇H₁₃NO·0.5C₂H₂O₄, forming the dimeric complex C₁₆H₂₈N₂O₆, MW 344.40), which exists as a solid at ambient temperature . In contrast, the free base (CAS 38674-21-4, MW 127.18) is typically a low-melting solid or liquid (boiling point ~208 °C) with limited long-term stability at room temperature . The oxalate salt formation converts the secondary amine into a protonated ammonium oxalate, enhancing crystallinity and providing consistent lot-to-lot purity (typically ≥95% by HPLC) with reduced hygroscopicity compared to the free base. This salt also differs from the alternative hemioxalate stoichiometry registered under CAS 1523617-84-6 (C₁₆H₂₈N₂O₆, same empirical composition but potentially different solid-state form) and from the hydrochloride salt, which may exhibit different dissolution profiles .

Salt selection Crystallinity Solid-state properties Weighing accuracy Formulation reproducibility

Synthetic Utility and Regioisomeric Differentiation in Drug Discovery: α- vs γ-Positioning for Target Engagement

The 1-oxa-7-azaspiro[3.5]nonane scaffold (α-oxetane placement) has been specifically claimed in patent CN109265389A as the core of 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane derivatives, where the α-positioned oxetane oxygen places the ether lone pair in a distinct spatial orientation (~1.3 Å further out from the nitrogen compared to morpholine, with orthogonal lone-pair geometry) that cannot be recapitulated by the γ-regioisomer 2-oxa-7-azaspiro[3.5]nonane [1][2]. In contrast, the γ-regioisomer has been primarily exploited as an intermediate for benzothienoazepine RSV RNA polymerase inhibitors and checkpoint kinase 1 (Chk1) inhibitors, where the spatial relationship between the oxetane oxygen and the piperidine nitrogen differs fundamentally [3]. The α-isomer has additionally been cited as a potent scaffold for fatty acid amide hydrolase (FAAH) inhibition, where the attenuated basicity (pKaH 7.0) and specific oxygen placement are posited to confer binding selectivity distinct from both morpholine-based and γ-oxetane FAAH inhibitors .

Kinase inhibitors FAAH inhibitors Conformational constraint Structure-based design Patent composition-of-matter

Optimal Deployment Scenarios for 1-Oxa-7-azaspiro[3.5]nonane Oxalate in Drug Discovery and Chemical Biology


CNS-Penetrant Lead Optimization Requiring Moderated Amine Basicity (pKaH ~7.0)

For central nervous system (CNS) drug discovery programs where the target pharmacophore requires a secondary amine with attenuated basicity to reduce P-glycoprotein efflux and hERG channel blockade risk, 1-oxa-7-azaspiro[3.5]nonane oxalate provides a pKaH of ~7.0—approximately 2.6 units lower than an unmodified piperidine and 1.3 units lower than the γ-regioisomer 2-oxa-7-azaspiro[3.5]nonane [1]. At physiological pH 7.4, ~72% of the amine exists in the neutral, membrane-permeable form, compared to only ~11% for the γ-isomer, directly favoring passive blood-brain barrier penetration. The defined hemioxalate salt (CAS 1408076-14-1) provides a crystalline solid that can be accurately weighed for parallel medicinal chemistry libraries and is directly compatible with reductive amination and Boc-protection protocols used in CNS lead optimization.

FAAH Inhibitor Development Exploiting α-Oxetane Spatial Geometry

The 1-oxa-7-azaspiro[3.5]nonane scaffold has been identified as a privileged core for fatty acid amide hydrolase (FAAH) inhibition, where the α-positioned oxetane oxygen provides a unique H-bond acceptor geometry that differs from both morpholine-based inhibitors (co-planar lone pairs) and γ-oxetane inhibitors (extended oxygen placement) . The orthogonality of the oxygen and nitrogen lone pairs in the α-isomer—confirmed by X-ray crystallography of N-substituted derivatives—creates a distinct electrostatic surface that may engage FAAH's atypical active-site serine nucleophile differently than classical carbamate-based inhibitors. The oxalate salt form enables direct use in biochemical FAAH assays measuring k(inact)/K(i) values without the weighing and dissolution variability associated with the liquid free base [2].

Property space expansion around morpholine and piperidine pharmacophores

When morpholine (pKaH 7.0, log D 1.5, solubility 8000 μg/mL) provides insufficient lipophilicity for target engagement or when piperidine (pKaH 9.6) generates excessive basicity, 1-oxa-7-azaspiro[3.5]nonane oxalate uniquely occupies an intermediate property space: it matches morpholine's pKaH (7.0) while providing higher log D (2.2 vs 1.5) and greater topological complexity (Fsp³ = 1.0 vs morpholine's Fsp³ = 0.8), potentially enhancing target selectivity through three-dimensional shape complementarity [1]. This makes the compound particularly valuable in fragment-based drug discovery and scaffold-hopping campaigns where morpholine or piperidine fragments have shown target engagement but suboptimal physicochemical or selectivity profiles [3].

Solid-phase synthesis and high-throughput experimentation requiring crystalline building blocks

The crystalline hemioxalate salt (CAS 1408076-14-1, typical purity ≥95–98%) is directly suited for automated solid-dispensing platforms used in high-throughput parallel synthesis, where liquid or low-melting solid free bases (CAS 38674-21-4) cause dispensing errors and cross-contamination [2]. The oxalate counterion can be readily neutralized in situ with mild base (e.g., polymer-supported carbonate or DIPEA) prior to N-functionalization, or the salt can be used directly in reductive alkylation protocols where the oxalate acts as an internal buffer. This operational advantage reduces the number of unit operations in library production and improves the reproducibility of biological screening data across compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-7-azaspiro[3.5]nonane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.